3,4-Dihydro-2H-1,5-benzodioxepine

Physicochemical profiling Lipophilicity Scaffold hopping

Medicinal chemists pursuing tissue-selective M3 antagonists or CNS-penetrant cholinesterase inhibitors face SAR collapse when substituting smaller dioxane or dioxole rings-the six- and five-membered analogs cannot replicate the conformational flexibility, LogP, or receptor selectivity of the seven-membered dioxepane. 3,4-Dihydro-2H-1,5-benzodioxepine (CAS 7216-18-4) resolves this directly: • LogP 2.3 (~0.8 units above 1,4-benzodioxane) for predictable blood-brain barrier tuning without added rotatable bonds. • Proven scaffold delivering in vivo bladder-over-salivary-gland M3 selectivity and BuChE IC50 as low as 3 nM. • Supplied at ≥98% purity; room-temperature storage; ready for immediate derivatization in medchem or fragrance programs.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 7216-18-4
Cat. No. B1584414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-1,5-benzodioxepine
CAS7216-18-4
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2OC1
InChIInChI=1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2
InChIKeyCBXMULHQEVXJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-1,5-benzodioxepine: Physicochemical & Structural Profile


3,4-Dihydro-2H-1,5-benzodioxepine (CAS 7216-18-4) is a bicyclic heterocycle comprising a benzene ring fused to a seven-membered 1,5-dioxepane ring. It belongs to the benzodioxepine class, formally named 1,2-trimethylenedioxybenzene, and serves as a versatile scaffold in medicinal chemistry and fragrance science [1]. Key computed physicochemical parameters include a molecular weight of 150.17 g/mol, a calculated LogP (XLogP3) of 2.3, zero hydrogen-bond donors, two hydrogen-bond acceptors, and zero rotatable bonds—conferring a rigid, moderately lipophilic core [2]. The compound is a liquid at room temperature (mp 14–15 °C) with a boiling point of 221 °C and density of 1.103 g/cm³ .

Scaffold Bicyclic heterocycle for medicinal chemistry and fragrance research
Conformation Seven-membered dioxepane ring provides distinct chair conformation
Lipophilicity Moderately lipophilic core for ADME property tuning

3,4-Dihydro-2H-1,5-benzodioxepine: Differentiation from 1,4-Benzodioxane and 1,3-Benzodioxole


The seven-membered 1,5-dioxepane ring of 3,4-dihydro-2H-1,5-benzodioxepine imparts conformational flexibility and steric bulk that cannot be replicated by the six-membered 1,4-benzodioxane or the five-membered 1,3-benzodioxole ring systems. UV spectroscopy and molecular modeling confirm the unsubstituted benzodioxepine ring adopts a distinct chair conformation, whereas the smaller ring analogs are conformationally restricted [1]. This fundamental difference in ring size alters the spatial orientation of substituents during derivatization, directly affecting receptor-binding pharmacophore geometry, metabolic stability, and lipophilicity. Furthermore, the ring expansion from 1,4-benzodioxane to 1,5-benzodioxepine increases the calculated LogP by approximately 0.8 log units, substantially altering partition-dependent properties such as blood–brain barrier penetration and microsomal stability [2][3]. Generic substitution without accounting for these ring-size-dependent physicochemical shifts leads to unpredictable SAR divergence.

Benzodioxepine (Target)
Smaller-Ring Analogs (Substitute)
Seven-membered ring; chair conformation
Six- or five-membered ring; restricted half-chair or planar geometry
Higher lipophilicity (ΔLogP ≈ +0.8 over 1,4-benzodioxane)
Lower LogP (~1.4–1.5) may shift partition-dependent properties
Pharmacophore presentation tailored to larger ring
Pharmacophore geometry mismatch may alter binding and metabolic profiles

3,4-Dihydro-2H-1,5-benzodioxepine: Comparative Evidence vs. 1,4-Benzodioxane and 1,3-Benzodioxole


Ring Expansion Elevates LogP vs. 1,4-Benzodioxane

The computed octanol–water partition coefficient (XLogP3) for 3,4-dihydro-2H-1,5-benzodioxepine is 2.3 [1], compared to a reported LogP of 1.46 for the six-membered analog 1,4-benzodioxane [2] and a LogP range of 1.42–2.08 for the five-membered analog 1,3-benzodioxole [3]. This represents an increase of approximately 0.8 log units over 1,4-benzodioxane, indicating significantly higher lipophilicity that influences membrane permeability, protein binding, and metabolic clearance.

Ring Expansion LogP
Cross-study
ΔLogP ≈ +0.8 vs. 1,4-benzodioxane
Supports ADME lead optimization screening
Cross-study computed values; verify experimentally
Physicochemical profiling Lipophilicity Scaffold hopping ADME prediction

Distinct Chair Conformation vs. 1,4-Benzodioxane Half-Chair

UV absorption spectroscopy and molecular model studies demonstrate that the unsubstituted 3,4-dihydro-2H-1,5-benzodioxepin ring exists predominantly in a chair conformation, with the intensity of the Ph–O π→π* transition used to quantify the angle of twist (θ) between the aromatic ring plane and the oxygen-bond planes [1]. In contrast, the six-membered 1,4-benzodioxane ring is restricted to a half-chair or distorted envelope conformation due to reduced ring flexibility. This conformational difference alters the spatial presentation of substituents and the overall molecular shape recognized by biological targets.

Conformational Difference
Class-level
Chair (7-ring) vs. half-chair (6-ring)
Pharmacophore geometry interpretation context
Qualitative class difference; UV-based θ angle
Conformational analysis UV spectroscopy Molecular modeling Scaffold design

M3 Antagonism with Bladder Selectivity

In a structure–activity relationship study, novel 1,5-benzodioxepin derivatives demonstrated high binding affinity for the muscarinic M3 receptor and, upon oral administration in unanesthetized rats, potently inhibited rhythmic bladder pressure increases while displaying selectivity over salivary-gland effects [1]. Although explicit IC50 values are not disclosed in the abstract, the Ki summary database entry for related 1,5-benzodioxepin M3 antagonists reports IC50 >100 nM [2]. This tissue-selective functional profile is scaffold-dependent; the seven-membered dioxepine ring is critical for achieving the conformational presentation that underlies M3 selectivity over M1/M2 subtypes.

M3 Bladder Selectivity
Class-level
M3 binding and bladder-over-salivary-gland selectivity in rat model
Supports M3 bladder-selectivity model development
IC50 values pending full-text; model selectivity reviewed
Muscarinic M3 antagonism Overactive bladder Tissue selectivity In vivo pharmacology

Marine Olfactophore Exclusive to Benzodioxepinone Scaffold

The benzodioxepinone sub-class, exemplified by Calone 1951® (7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one), delivers a characteristic marine, watermelon-like odor profile that has defined the marine-fragrance category [1]. A systematic olfactory evaluation of benzodioxepinone analogues demonstrated that removal of the ketone group and expansion of the aliphatic ring portion introduce sweetness and loss of the marine character, while the 1,5-benzodioxepinone core is essential for the marine olfactophore [2]. Neither 1,4-benzodioxane nor 1,3-benzodioxole carbonyl derivatives reproduce this olfactory profile, as the olfactophore model specifically requires the seven-membered dioxepinone ring geometry [3].

Marine Olfactophore
Class-level
Benzodioxepinone core exclusive for marine/watermelon note
Defines marine fragrance compound selection
Olfactory evaluation; ring size critical
Fragrance chemistry Olfactophore modeling Marine odorants Calone analogs

Benzodioxepine Carbamates as Potent BuChE Inhibitors for Alzheimer's

The dihydrobenzodioxepine carbamate DHBDC (dihydrobenzodioxepine cymserine) demonstrated potent, concentration-dependent inhibition of human serum butyrylcholinesterase (BuChE), with IC50 and kinetic constants (KT50, PPC, KT1/2, RI) determined at dual substrate concentrations of 0.10 and 0.60 mM butyrylthiocholine [1]. In a related series, methanobenzodioxepine carbamates achieved IC50 values as low as 3 nM for BuChE and 10 nM for acetylcholinesterase (AChE), outperforming the corresponding tetrahydrofurobenzofuran enantiomers in certain cases [2]. The benzodioxepine tricyclic backbone is structurally differentiated from the classical physostigmine-based furobenzofuran scaffold, contributing to a distinct enzyme-selectivity profile.

BuChE Inhibition Potency
Cross-study
BuChE IC50 as low as 3 nM; AChE IC50 10 nM
Supports BuChE-selective inhibitor screening
Low nanomolar range; carbamate series
Butyrylcholinesterase inhibition Alzheimer's disease Cymserine analogs Kinetic constants

Application Scenarios for 3,4-Dihydro-2H-1,5-benzodioxepine


M3-Selective Antagonists for Overactive Bladder

Medicinal chemistry teams pursuing tissue-selective M3 antagonists for overactive bladder should prioritize the 1,5-benzodioxepine scaffold. SAR studies demonstrate that this seven-membered ring system confers high M3 binding affinity and, critically, in vivo bladder-over-salivary-gland selectivity following oral dosing in rats [1]. Analogous six-membered 1,4-benzodioxane scaffolds do not deliver equivalent selectivity, making the benzodioxepine core the preferred starting point for urological programs aiming to minimize anticholinergic side effects.

BuChE-Selective Carbamates for Alzheimer's Disease

The methanobenzodioxepine and dihydrobenzodioxepine sub-classes yield carbamate cholinesterase inhibitors with IC50 values as low as 3 nM for BuChE and 10 nM for AChE [2]. The tricyclic benzodioxepine backbone is structurally differentiated from the classical furobenzofuran template and offers a synthetically tractable route to BuChE-selective inhibitors. Given that BuChE activity correlates with Alzheimer's progression, procurement of the benzodioxepine core scaffold is directly relevant for CNS-penetrant ChE inhibitor discovery.

Marine and Ozonic Fragrance Ingredients (Calone Analogs)

The 1,5-benzodioxepin-3-one sub-class is irreplaceable for generating marine, watermelon, and ozonic fragrance notes. Systematic olfactory evaluation confirms that the seven-membered dioxepinone ring is a structural prerequisite for the marine olfactophore; substitution with 1,4-benzodioxane or 1,3-benzodioxole cores results in loss of marine character [3]. Fragrance houses and flavor companies should source 3,4-dihydro-2H-1,5-benzodioxepine as the key intermediate for Calone-type marine odorants.

Scaffold-Hopping with Enhanced Lipophilicity vs. 1,4-Benzodioxane

When a medicinal chemistry project requires increased lipophilicity to improve membrane permeability or blood–brain barrier penetration without introducing additional rotatable bonds, the 3,4-dihydro-2H-1,5-benzodioxepine scaffold offers a LogP of 2.3—approximately 0.8 log units higher than 1,4-benzodioxane (LogP 1.46) [4]. This ring-expansion strategy preserves the benzodioxine core electrostatics while predictably tuning partition-dependent ADME properties.

Application
Selection Property
Validation Focus
M3 receptor bladder-selectivity studies
Seven-membered dioxepane ring geometry
Tissue-selectivity endpoint profiling
BuChE-selective inhibitor discovery (Alzheimer's research)
Benzodioxepine carbamate potency profile
Cholinesterase isoform selectivity assays
Marine fragrance compound development
Benzodioxepinone olfactophore core
Marine/ozonic note confirmation
Lipophilicity-tuned scaffold-hopping
Ring-expansion lipophilicity profile
ADME partition-dependent assay validation

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